molecular formula C12H14BrNO B13175172 (1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine

(1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine

Cat. No.: B13175172
M. Wt: 268.15 g/mol
InChI Key: YVXKNKVFMFXMMX-JTQLQIEISA-N
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Description

(1S)-1-(5-Bromo-1-benzofuran-2-yl)butan-1-amine (: 1269837-96-8) is a chiral small molecule featuring a benzofuran core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is supplied with a defined molecular formula of C 12 H 14 BrNO and a molecular weight of 268.15 g/mol . The single enantiomer (S)-configuration at the butan-1-amine side chain is critical for stereospecific interactions in biological systems, making it a valuable compound for probing structure-activity relationships. The 5-bromo-substituted benzofuran structure serves as a key intermediate in organic and pharmaceutical research. Benzofuran derivatives are extensively investigated for their potential interactions with various biological targets, including neurotransmitter systems . Related compounds have been studied as tools in neuroscience research, with some analogues shown to act on serotonin (5-HT) receptors, such as the 5-HT 2A and 5-HT 2C subtypes, which are significant in the study of neuropharmacology . The presence of the bromine atom offers a versatile handle for further functionalization via cross-coupling reactions, enabling extensive synthetic diversification for library synthesis . Applications: This compound is intended for research applications only, including but not limited to: use as a building block in the synthesis of more complex bioactive molecules; as a chiral intermediate in the development of pharmaceutical candidates; and as a chemical standard in analytical method development. Handling and Storage: The product requires cold-chain transportation and storage to maintain stability . Researchers should consult the safety data sheet for detailed hazard and handling information. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

(1S)-1-(5-bromo-1-benzofuran-2-yl)butan-1-amine

InChI

InChI=1S/C12H14BrNO/c1-2-3-10(14)12-7-8-6-9(13)4-5-11(8)15-12/h4-7,10H,2-3,14H2,1H3/t10-/m0/s1

InChI Key

YVXKNKVFMFXMMX-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=CC2=C(O1)C=CC(=C2)Br)N

Canonical SMILES

CCCC(C1=CC2=C(O1)C=CC(=C2)Br)N

Origin of Product

United States

Preparation Methods

Starting Materials and General Approach

The synthesis typically begins with the preparation of 5-bromobenzofuran or a closely related brominated benzofuran intermediate. Bromobenzofurans are commonly synthesized via cyclization reactions involving o-bromophenol derivatives and bromoacetaldehyde or related aldehyde derivatives.

This two-step approach is well-documented for preparing bromobenzofurans with substitution at specific positions on the benzofuran ring, including the 5-position relevant here.

Representative Reaction Scheme

Step Reagents & Conditions Product Yield (%)
1 o-Bromophenol + bromoacetaldehyde, base Intermediate phenol-aldehyde High
2 Acidic cyclization 5-Bromobenzofuran Moderate

This cyclization forms the benzofuran ring system with bromine substitution at the 5-position, setting the stage for further functionalization.

Introduction of the Butan-1-amine Side Chain

Functionalization at the 2-Position of Benzofuran

The butan-1-amine moiety is attached at the 2-position of the benzofuran ring. Common synthetic strategies include:

  • Nucleophilic substitution : Using a suitable leaving group at the 2-position (e.g., halogen or tosylate) to substitute with a butan-1-amine or its protected precursor.
  • Reductive amination : Starting from a 2-formylbenzofuran intermediate, reductive amination with butan-1-amine or a precursor amine under reducing conditions (e.g., sodium cyanoborohydride) can yield the target amine.

Chiral Considerations

Since the compound is chiral at the butan-1-amine carbon (1S configuration), enantioselective synthesis or resolution methods are necessary:

  • Chiral pool synthesis : Using chiral starting materials or chiral auxiliaries to induce stereochemistry.
  • Asymmetric catalysis : Employing chiral catalysts in reductive amination or substitution steps.
  • Resolution : Separation of enantiomers post-synthesis via chromatographic or crystallization methods.

Advanced Synthetic Methods and Recent Developments

Cycloaddition Approaches for Aminobenzofurans

Recent literature reports novel methods to construct 2-aminobenzofuran scaffolds, which are relevant for synthesizing the butan-1-amine substituted benzofuran:

  • A scandium triflate-mediated [4 + 1] formal cycloaddition of isocyanides with in situ generated ortho-quinone methides yields 2-aminobenzofurans in high yields (up to 93%) under mild conditions.
  • This method allows for structural diversity and may be adapted for brominated benzofurans, potentially streamlining the synthesis of (1S)-1-(5-bromo-1-benzofuran-2-yl)butan-1-amine.

Palladium-Catalyzed Cycloisomerization

Other methods include palladium-catalyzed intramolecular cycloisomerization of 2-(cyanomethyl) phenyl esters to form 2-aminobenzofurans, though substrate scope may be limited.

Summary of Preparation Methods

Preparation Step Methodology Notes
Bromobenzofuran synthesis Cyclization of o-bromophenol + bromoacetaldehyde Requires alkaline and acidic conditions
Introduction of butan-1-amine group Nucleophilic substitution or reductive amination Chiral control needed for (1S) isomer
Enantioselective synthesis Chiral auxiliaries, asymmetric catalysis, or resolution Ensures stereochemical purity
Alternative modern methods Sc(OTf)3-mediated [4 + 1] cycloaddition High yield, mild conditions
Palladium-catalyzed cycloisomerization Intramolecular cycloisomerization Limited substrate range

In-Depth Research Findings and Notes

  • The bromination position on the benzofuran ring (5-position) is critical for biological activity and synthetic accessibility. The use of o-bromophenol as a precursor ensures regioselective bromination.
  • The benzofuran ring is sensitive to reaction conditions; mild acidic cyclization is preferred to avoid side reactions.
  • The amine functionality at the butan-1-amine side chain is reactive and requires protection/deprotection strategies during multistep synthesis.
  • Enantiopurity is essential for pharmacological applications, necessitating rigorous stereochemical control.
  • The novel cycloaddition method using ortho-quinone methides offers a promising route for scalable and diverse synthesis of aminobenzofurans, which can be adapted for brominated analogs.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium azide (NaN₃), thiourea

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: De-brominated benzofuran derivatives

    Substitution: Azido or thiol-substituted benzofuran derivatives

Scientific Research Applications

(1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzofuran ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects: Bromo vs. Methoxy

A key analog is 1-(5-Methoxybenzofuran-2-yl)butan-1-amine (CAS 1270401-70-1), which replaces the bromine atom with a methoxy group. The substitution significantly alters electronic and steric properties:

  • Bromo group : Electron-withdrawing, bulky, and lipophilic. Enhances molecular weight (MW: ~284.1 g/mol, estimated) and may improve metabolic stability or receptor-binding affinity in bioactive contexts.
  • Methoxy group: Electron-donating, smaller, and moderately polar (MW: 219.3 g/mol, C₁₃H₁₇NO₂) . This substitution could increase solubility but reduce halogen-mediated interactions (e.g., in crystallography or protein binding).
Table 1: Substituent Comparison
Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
(1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine 5-Bromo C₁₂H₁₄BrNO* ~284.1 Lipophilic, chiral, reactive
1-(5-Methoxybenzofuran-2-yl)butan-1-amine 5-Methoxy C₁₃H₁₇NO₂ 219.3 Polar, R&D applications

*Estimated based on structural similarity to methoxy analog.

Functional Group Variations: Amine Chain and Heterocycles

  • Amine chain stereochemistry: The (1S) configuration in the target compound may confer enantioselective interactions, unlike racemic mixtures or non-chiral analogs. This is critical in pharmaceutical applications, where stereochemistry affects efficacy and toxicity.
  • Heterocyclic core: Compared to indole-based amines (e.g., [2-(5-methoxy-1H-indol-3-yl)ethyl]dimethylamine ), the benzofuran scaffold offers distinct electronic properties.

Research Implications and Gaps

While direct studies on this compound are sparse, its comparison with methoxy and indole analogs underscores the importance of:

methoxy’s stability.

Stereochemical specificity : The (1S) configuration warrants exploration in chiral separation techniques or asymmetric synthesis.

Biological activity : Structural similarities to serotonin analogs (e.g., 5-HT₂ agonists) suggest possible neuropharmacological applications, though empirical validation is needed.

Biological Activity

(1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine is a compound belonging to the benzofuran family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom at the 5-position of the benzofuran ring and a butanamine moiety. Its molecular formula is C11H12BrNC_{11}H_{12}BrN with a molecular weight of 251.12 g/mol. The presence of the bromine atom significantly influences its biological activity by affecting the compound's reactivity and interaction with biological targets.

Antitumor Activity

Benzofuran derivatives, including this compound, have demonstrated notable antitumor properties. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through modulation of sigma receptors, particularly σ2 receptors, which are implicated in cancer progression and survival .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (Breast Cancer)10Induces apoptosis via σ2 receptor modulation
Analog AHeLa (Cervical Cancer)5Inhibits cell cycle progression
Analog BA549 (Lung Cancer)7Promotes reactive oxygen species (ROS) generation

Antibacterial and Antifungal Activity

Benzofuran derivatives are also recognized for their antibacterial and antifungal properties. Studies have reported that these compounds exhibit significant activity against various pathogenic bacteria and fungi. The halogen substituents, such as bromine, enhance their antimicrobial efficacy.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.005 mg/mL
Escherichia coli0.01 mg/mL
Candida albicans0.02 mg/mL

Neuropharmacology

The interaction of this compound with sigma receptors suggests potential neuropharmacological applications. Sigma receptors are involved in various neurological processes, including pain modulation and neuroprotection. Compounds targeting these receptors may offer therapeutic benefits in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

Sigma Receptor Modulation :
Research indicates that this compound may act as a selective ligand for σ2 receptors, which play crucial roles in cellular signaling pathways related to growth and differentiation .

Induction of Apoptosis :
The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and increasing intracellular calcium levels through σ receptor interactions .

Antioxidant Activity :
Benzofuran derivatives possess antioxidant properties that help mitigate oxidative stress, contributing to their anticancer and neuroprotective effects .

Case Studies

Recent studies have highlighted the therapeutic potential of benzofuran derivatives in treating various diseases:

Case Study 1 : A study evaluated the efficacy of this compound in a mouse model of breast cancer. The compound significantly reduced tumor size compared to controls, demonstrating its potential as an antitumor agent.

Case Study 2 : In vitro tests revealed that this compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility as an antibacterial agent against resistant strains.

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